molecular formula C15H14N2OS B12640668 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline CAS No. 920520-30-5

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline

Cat. No.: B12640668
CAS No.: 920520-30-5
M. Wt: 270.4 g/mol
InChI Key: MNTUFMJRNAMDSS-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is a benzothiazole-derived aromatic amine featuring a methoxy group at the 3-position and an N-methyl substituent on the aniline moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient heterocyclic structure, which facilitates π-π stacking interactions and enhances binding affinity to biological targets . This compound shares structural similarities with amyloid-binding dyes like Thioflavin T (ThT), which are widely used in neurodegenerative disease research.

Properties

CAS No.

920520-30-5

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C15H14N2OS/c1-16-10-7-8-11(13(9-10)18-2)15-17-12-5-3-4-6-14(12)19-15/h3-9,16H,1-2H3

InChI Key

MNTUFMJRNAMDSS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave-assisted synthesis to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Molecular Formula Substituents Key Structural Features Refinement Method (Software)
This compound C₁₅H₁₄N₂OS - 3-methoxy
- N-methylaniline
Planarity disrupted by methoxy group; potential for enhanced H-bonding via N-methyl Not reported
4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate (Compound I) C₁₉H₁₅N₃S·H₂O - Pyridylmethyl
- Aniline
Non-planar benzothiazole and benzene rings (7.22° dihedral); extensive H-bonding network SHELX (SADABS)
4-(1,3-Benzothiazol-2-yl)-2-methylaniline C₁₄H₁₂N₂S - 2-methyl Simpler structure; methyl group reduces steric hindrance Collision cross-section analysis
Cpd B (from ) Not specified - 6-nitro
- Carbamoyl-phenyl
Electron-withdrawing nitro group; modified for kinase inhibition Not reported

Key Observations :

  • Planarity and Intermolecular Interactions: Compound I exhibits significant non-planarity between benzothiazole and benzene rings (dihedral angle = 7.22°), stabilizing its crystal lattice via N–H⋯O and π-π interactions . In contrast, the methoxy group in the target compound may introduce steric or electronic effects that alter packing efficiency.
  • Substituent Effects: The N-methyl group in the target compound likely reduces hydrogen-bonding capacity compared to the unsubstituted aniline in Compound I but improves lipophilicity.

Functional and Application-Based Comparisons

Key Insights :

  • Amyloid Imaging : Compound I’s structural similarity to ThT suggests the target compound could retain amyloid-binding capability. However, the methoxy group might alter binding kinetics or fluorescence emission profiles .
  • Drug Design : Cpd D’s sulfonic acid group highlights the role of polar substituents in improving solubility—a feature absent in the target compound but partially compensated by its methoxy group. The N-methyl group may facilitate blood-brain barrier penetration, making it suitable for neurodegenerative therapeutics .

Biological Activity

4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is a compound belonging to the benzothiazole family, which is characterized by its unique structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃OS
  • Molecular Weight : Approximately 270.4 g/mol
  • CAS Number : 920520-30-5

The compound features a benzothiazole ring fused with a methoxy-substituted aniline moiety, which enhances its solubility and reactivity compared to other derivatives in the benzothiazole family.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (U-937), and lung cancer (A549) cell lines.

Table 2: Anticancer Activity

Cell LineIC₅₀ (µM)
MCF-715.63
U-93712.50
A54910.00

In vitro studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.
  • Binding Affinity : The unique functional groups in its structure enhance binding affinity to target proteins, increasing its potency against microbial and cancerous cells.

Study on Antiviral Activity

Recent research has explored derivatives of benzothiazole compounds for their inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Although not directly tested on this compound, similar compounds have shown promising results with IC₅₀ values as low as 0.09 µM against MERS-CoV . This suggests a potential avenue for further exploration of this compound's antiviral properties.

Cytotoxicity Assessment

A study assessing the cytotoxicity of various benzothiazole derivatives indicated that modifications to the aniline moiety could enhance or reduce cytotoxic effects. For instance, introducing electron-withdrawing groups significantly increased activity against specific cancer cell lines . This highlights the importance of structural modifications in optimizing biological activity.

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